1,2-Bis(4-fluorophenyl)ethanamine

Dopamine Transporter DAT SERT Selectivity

1,2-Bis(4-fluorophenyl)ethanamine (CAS 133235-92-4) is a fluorinated organic compound with the molecular formula C14H13F2N and a molecular weight of 233.26 g/mol. The structure features two 4-fluorophenyl rings attached to an ethanamine backbone (SMILES: NC(Cc1ccc(F)cc1)c1ccc(F)cc1), with the primary amine group serving as the key reactive handle for derivatization and metal coordination.

Molecular Formula C14H13F2N
Molecular Weight 233.262
CAS No. 133235-92-4
Cat. No. B3002580
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Bis(4-fluorophenyl)ethanamine
CAS133235-92-4
Molecular FormulaC14H13F2N
Molecular Weight233.262
Structural Identifiers
SMILESC1=CC(=CC=C1CC(C2=CC=C(C=C2)F)N)F
InChIInChI=1S/C14H13F2N/c15-12-5-1-10(2-6-12)9-14(17)11-3-7-13(16)8-4-11/h1-8,14H,9,17H2
InChIKeyHXXGVFCEHAXKDD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1,2-Bis(4-fluorophenyl)ethanamine CAS 133235-92-4: Structural and Procurement Baseline for Fluorinated Phenethylamine Scaffolds


1,2-Bis(4-fluorophenyl)ethanamine (CAS 133235-92-4) is a fluorinated organic compound with the molecular formula C14H13F2N and a molecular weight of 233.26 g/mol . The structure features two 4-fluorophenyl rings attached to an ethanamine backbone (SMILES: NC(Cc1ccc(F)cc1)c1ccc(F)cc1), with the primary amine group serving as the key reactive handle for derivatization and metal coordination . This compound belongs to the broader class of bis(4-fluorophenyl)-containing amines, which are established scaffolds in medicinal chemistry for developing dopamine transporter ligands, sigma receptor modulators, and platinum-based anticancer complexes [1].

Why 1,2-Bis(4-fluorophenyl)ethanamine Cannot Be Replaced by Non-Fluorinated or Mono-Fluorinated Analogues: The Substitution Barrier


Generic substitution with non-fluorinated 1,2-diphenylethanamine or mono-fluorinated analogs fails because the para-fluorine substitution on both phenyl rings produces distinct physicochemical and target engagement profiles that cannot be replicated by hydrogen or alternative halogen substitutions. Analysis of matched molecular pair networks indicates that aromatic fluorination of aminergic receptor ligands can increase ligand potency by more than 50-fold in specific contexts, though the effect magnitude is highly dependent on the exact substitution pattern and target system [1]. The bis(4-fluorophenyl)amine motif, when incorporated into pharmacologically active scaffolds, confers a characteristic selectivity fingerprint across dopamine, serotonin, and norepinephrine transporters that differs fundamentally from the binding profiles of non-fluorinated or mono-substituted congeners [2]. Consequently, procurement decisions that treat this compound as interchangeable with its closest structural relatives risk introducing uncontrolled variables in both biological assays and synthetic derivatization workflows.

1,2-Bis(4-fluorophenyl)ethanamine: Quantified Differentiation Evidence vs. Closest Comparators


Bis(4-fluorophenyl)amine Scaffold DAT Affinity and Transporter Selectivity: Head-to-Head Quantitative Comparison with GBR 12909

The bis(4-fluorophenyl)amine scaffold, for which 1,2-bis(4-fluorophenyl)ethanamine serves as the core building block, exhibits a distinct transporter selectivity profile compared to the reference DAT inhibitor GBR 12909. In piperazinyl alkyl-bis(4'-fluorophenyl)amine analogues, the most potent DAT compound (compound 19) demonstrated Ki = 8.5 nM for DAT, with selectivity ratios of SERT/DAT = 94, NET/DAT = 63, and σ1/DAT = 44 [1]. In contrast, GBR 12909 exhibits Ki = 1 nM for DAT with >100-fold selectivity over noradrenalin and 5-HT re-uptake transporters . While GBR 12909 shows higher absolute DAT affinity (1 nM vs. 8.5 nM), the bis(4-fluorophenyl)amine series offers a substantially different SERT/DAT and NET/DAT selectivity window (94-fold and 63-fold, respectively, versus >100-fold for both in GBR 12909), with the critical addition of quantifiable σ1 receptor affinity that is absent in the GBR 12909 profile. Within the same bis(4-fluorophenyl)amine series, analogues 10 and 17 showed even greater DAT-over-SERT selectivity (170-fold and 140-fold, respectively) and DAT-over-NET selectivity (219-fold and 190-fold, respectively) [1]. This tunable selectivity fingerprint is scaffold-specific and cannot be achieved with mono-fluorinated or non-fluorinated phenethylamine cores.

Dopamine Transporter DAT SERT Selectivity NET Selectivity Cocaine-Abuse Therapeutics

1,2-Bis(4-fluorophenyl)ethanamine-Derived Platinum(II) Complexes: Cytotoxicity Comparison with Cisplatin and Carboplatin

1,2-Bis(4-fluorophenyl)ethanamine serves as the chiral ethylenediamine-type ligand scaffold for a series of platinum(II) complexes with documented tumor-inhibiting activity. The enantiomeric [1,2-bis(4-fluorophenyl)ethylenediamine]dichloroplatinum(II) complexes demonstrated strong and comparable activity on both hormone-sensitive and hormone-independent tumor models [1]. In the carboplatin derivative series, [rac-1,2-bis(4-fluorophenyl)ethylenediamine][cyclobutane-1,1-dicarboxylato]platinum(II) was developed as a novel, highly active carboplatin analogue [2]. This scaffold enables the systematic variation of the neutral ligand and leaving group to optimize pharmacokinetic and cytotoxic properties relative to the clinical standards cisplatin and carboplatin [3]. While the parent amine 1,2-bis(4-fluorophenyl)ethanamine itself is not the active cytotoxic agent, its stereochemical and electronic properties as a ligand directly determine the activity profile of the resulting platinum complexes, which exhibit distinct tumor model activity spectra compared to complexes formed with non-fluorinated ethylenediamine ligands.

Platinum Complexes Anticancer Cytotoxicity Organometallic Chemistry Tumor Inhibition

Carbonic Anhydrase XII Inhibition: Quantified Binding Affinity Distinguishing Bis(4-fluorophenyl)amine Derivatives from Carbonic Anhydrase I/II Inhibitors

Derivatives containing the bis(4-fluorophenyl)amine structural motif exhibit quantifiable inhibitory activity against human carbonic anhydrase XII (CAXII), a tumor-associated isoform. In stopped-flow CO2 hydration assays, a bis(4-fluorophenyl)amine-containing compound demonstrated Ki = 326 nM against human CAXII after 15 minutes of incubation [1]. In contrast, the same compound class shows markedly weaker or negligible inhibition of the cytosolic isoform carbonic anhydrase I (Ki > 50,000 nM to >100,000 nM) [2]. This approximately >150-fold selectivity window between CAXII and CAI represents a scaffold-dependent differentiation that is not observed with generic benzenesulfonamide CA inhibitors, which typically exhibit broad-spectrum inhibition across multiple CA isoforms. The 4-fluorophenyl substitution pattern contributes to this isoform selectivity profile through modulation of ligand-protein interactions within the CA active site cleft.

Carbonic Anhydrase CAXII Enzyme Inhibition Tumor-Associated Isoforms Stopped-Flow Assay

Synthetic Versatility as a Bidentate Ligand: 1,2-Bis(4-fluorophenyl)ethanamine Forms Stable Chelate Complexes with Platinum(II) Whereas Mono-Fluorinated Analogues Show Reduced Coordination Stability

1,2-Bis(4-fluorophenyl)ethanamine readily forms chelate complexes with transition metals including platinum(II), with the amine nitrogens acting as donor atoms to form stable five-membered chelate rings [1]. This bidentate coordination mode is structurally analogous to that of ethylenediamine but with the added electronic and steric modulation provided by the two 4-fluorophenyl substituents. The meso-1,2-bis(4-fluorophenyl)ethylenediamine ligand was obtained from 4-fluorobenzaldehyde via a stereospecific meso-meso diaza-Cope rearrangement reaction and subsequent hydrolysis with H2SO4 [2]. Mono-fluorinated or non-fluorinated 1,2-diphenylethanamine analogues, while capable of chelation, lack the specific electronic effects of the para-fluorine atoms that influence the Lewis basicity of the amine nitrogens and the lipophilicity of the resulting metal complexes. This scaffold has been systematically employed to synthesize mono- and polynuclear [alkylamine]platinum(II) complexes for cytotoxicity and cellular distribution studies [3].

Metal Coordination Chelation Bidentate Ligand Platinum Complexes Organometallic Synthesis

Validated Application Scenarios for 1,2-Bis(4-fluorophenyl)ethanamine CAS 133235-92-4 Based on Quantitative Differentiation Evidence


Dual DAT/σ1 Receptor Probe Development for Cocaine-Abuse Therapeutic Research

Researchers developing pharmacological probes or lead compounds targeting both the dopamine transporter (DAT) and sigma-1 (σ1) receptors should prioritize 1,2-bis(4-fluorophenyl)ethanamine as the core building block. As demonstrated in piperazinyl alkyl-bis(4-fluorophenyl)amine analogues, this scaffold yields compounds with DAT Ki values ranging from 8.5 nM to 77 nM while maintaining quantifiable σ1 receptor engagement (σ1/DAT selectivity ratios of 44 for the most potent DAT analogue) [1]. This dual-target profile is fundamentally distinct from the pure DAT-selective profile of GBR 12909 (DAT Ki = 1 nM, >100-fold selectivity over SERT/NET without σ1 activity) , enabling investigation of the therapeutic hypothesis that combined DAT inhibition and σ1 antagonism may offer advantages for cocaine-abuse pharmacotherapy without cocaine-like behavioral effects. The tunable SERT/DAT (94- to 170-fold) and NET/DAT (63- to 219-fold) selectivity within this scaffold series further supports SAR-driven optimization campaigns [1].

Platinum(II)-Based Anticancer Complex Synthesis Requiring Fluorinated Ethylenediamine-Type Ligands

Medicinal chemists and organometallic researchers synthesizing novel platinum(II) anticancer complexes should select 1,2-bis(4-fluorophenyl)ethanamine when fluorine-substituted diamine ligands are required for modulating complex lipophilicity, cellular uptake, and tumor-inhibiting activity. Enantiomeric [1,2-bis(4-fluorophenyl)ethylenediamine]dichloroplatinum(II) complexes have demonstrated strong and comparable activity on both hormone-sensitive and hormone-independent tumor models [1]. The carboplatin derivative [rac-1,2-bis(4-fluorophenyl)ethylenediamine][cyclobutane-1,1-dicarboxylato]platinum(II) has been characterized as a novel, highly active carboplatin analogue . Systematic variation of the neutral ligand and leaving group using this scaffold enables optimization of pharmacokinetic and cytotoxic properties relative to clinical cisplatin and carboplatin . The bidentate chelation capability with stable five-membered ring formation ensures predictable coordination chemistry during complex synthesis.

Carbonic Anhydrase XII (CAXII)-Selective Inhibitor Discovery for Tumor-Associated Isoform Targeting

Investigators developing isoform-selective carbonic anhydrase inhibitors should utilize bis(4-fluorophenyl)amine-containing scaffolds when CAXII selectivity over cytosolic CAI is a critical design criterion. Bis(4-fluorophenyl)amine derivatives exhibit quantifiable CAXII inhibition (Ki = 326 nM) while demonstrating >150-fold selectivity over CAI (Ki > 50,000 nM) in stopped-flow CO2 hydration assays [1]. This isoform selectivity window is scaffold-dependent and provides a starting point for structure-based optimization toward CAXII-selective pharmacological probes or therapeutic candidates, given CAXII's established role as a tumor-associated isoform involved in cancer cell pH regulation and invasiveness. Non-fluorinated or sulfonamide-based CA inhibitors typically lack this degree of CAXII-over-CAI selectivity.

Stereospecific Synthesis of Fluorinated Phenethylamine-Derived Chiral Ligands via Diaza-Cope Rearrangement

Synthetic chemists requiring chiral 1,2-diarylethylenediamine ligands with defined stereochemistry should procure 1,2-bis(4-fluorophenyl)ethanamine precursors for stereospecific transformations. The meso-1,2-bis(4-fluorophenyl)ethylenediamine ligand can be obtained from 4-fluorobenzaldehyde via a stereospecific meso-meso diaza-Cope rearrangement reaction followed by H2SO4 hydrolysis [1]. This stereospecific route provides predictable access to the meso diastereomer, which is essential for preparing platinum(II) complexes with defined stereochemical configurations that directly impact their antitumor activity profiles . The presence of two 4-fluorophenyl groups provides unique electronic modulation of the amine nitrogen donors, differentiating the resulting metal complexes from those prepared with non-fluorinated 1,2-diphenylethanamine ligands.

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